Remastral blue ffrl
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Overview
Description
Remastral blue ffrl, also known as Direct Blue 108, is a synthetic dye with the molecular formula C34H19Cl2N4Na3O11S3 and a molecular weight of 895.61 g/mol . It is commonly used in the textile industry for dyeing cotton, viscose, silk, and their blended fabrics . The compound is known for its bright blue color and good light fastness .
Preparation Methods
Remastral blue ffrl can be synthesized through the condensation of 9-ethyl-9H-carbazol-3-amine and 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione in pyridine, followed by sulfonation with 99.5% sulfuric acid . Another method involves the condensation and cyclization of the same reactants in o-dichlorobenzene and 4-methylbenzene-1-sulfonyl chloride, followed by trisulfonation and conversion to the trisodium salt . Industrial production methods typically follow these synthetic routes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Remastral blue ffrl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It exhibits resistance to reduction, making it stable under reducing conditions.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, pyridine, and 4-methylbenzene-1-sulfonyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Remastral blue ffrl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of remastral blue ffrl involves its ability to bind to specific molecular targets, such as fibers in textiles or cellular components in biological samples . The dye molecules interact with these targets through various chemical bonds and interactions, resulting in the desired coloration or staining effect .
Comparison with Similar Compounds
Remastral blue ffrl is similar to other direct dyes, such as Direct Blue 18 and Direct Fast Blue FFRL . it is unique in its specific molecular structure and properties, which include:
Bright blue color: Provides vibrant and consistent coloration.
Good light fastness: Ensures the dye remains stable and does not fade easily under light exposure.
Resistance to reduction: Enhances its stability in various chemical environments.
Other similar compounds include Sirius Blue FTFGL and Kayaset Violet 108, which share some properties but differ in their specific applications and chemical behavior .
Properties
IUPAC Name |
trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTDLSMTPQUQMZ-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H19Cl2N4Na3O11S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-58-9 |
Source
|
Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazinetrisulfonic acid, 8,18-dichloro-5,15-diethyl-5,15-dihydro-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisodium 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazinetrisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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